HMN-214

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Properties

IUPAC Name |

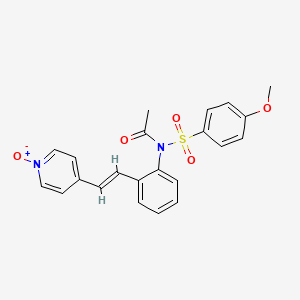

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKHRKSTDPOHEN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025981 | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-46-9 | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMN 214 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMN-214 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Interaction of HMN-214 with Polo-like Kinase 1

This technical guide provides a comprehensive overview of the polo-like kinase 1 (PLK1) inhibitor, HMN-214, for researchers, scientists, and drug development professionals. It details the mechanism of action, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows related to the interaction of this compound with its target.

Introduction: this compound and Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including the G2/M transition, spindle assembly, and chromosomal segregation.[1][2] Its overexpression is frequently observed in various cancers, making it a significant target for anti-cancer therapies.[1][3]

This compound is an orally bioavailable stilbene derivative that acts as a potent PLK1 inhibitor.[4][5] It is a prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[4][6] The therapeutic strategy behind this compound is to interfere with the function of PLK1, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells.[1][2] This document will delve into the specifics of this interaction.

Mechanism of Action

This compound's primary mechanism of action is mediated through its active form, HMN-176. Unlike many kinase inhibitors that block the enzyme's catalytic site, HMN-176 interferes with the subcellular spatial location of PLK1.[4][6][7] This disruption of PLK1 localization is critical for its function during mitosis.

The consequences of this interference are significant:

-

Cell Cycle Arrest: Treatment with this compound or HMN-176 leads to a potent block in the G2/M phase of the cell cycle.[1][6] This arrest prevents cancer cells from proceeding through mitosis.

-

Inhibition of PLK1 Pathway Signaling: this compound has been shown to inhibit the phosphorylation and activation of PLK1.[2] This leads to the downstream inhibition of multiple cell-cycle-related genes, including WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2.[1][2]

-

Induction of Apoptosis: By obstructing the cell cycle and disrupting critical mitotic processes, this compound treatment ultimately induces programmed cell death (apoptosis) in cancer cells.[1][3]

-

Overcoming Multidrug Resistance: HMN-176 can down-regulate the expression of the multidrug resistance gene (MDR1) by disturbing the binding of the NF-Y transcription factor to the MDR1 promoter.[6][8]

The conversion of the prodrug this compound to its active metabolite HMN-176 is a key step in its mechanism of action.

The subsequent interaction of HMN-176 with PLK1 initiates a cascade of events leading to cell cycle arrest.

Quantitative Data

The anti-tumor activity of this compound's active metabolite, HMN-176, has been quantified across a range of human cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of HMN-176 against Various Cancer Cell Lines

| Cell Line | Cancer Type | Mean IC50 (nM) |

|---|---|---|

| HeLa | Cervical | 118 (mean value for a panel)[4][6] |

| PC-3 | Prostate | 118 (mean value for a panel)[6] |

| DU-145 | Prostate | 118 (mean value for a panel)[6] |

| MIAPaCa-2 | Pancreatic | 118 (mean value for a panel)[6] |

| U937 | Lymphoma | 118 (mean value for a panel)[6] |

| MCF-7 | Breast | 118 (mean value for a panel)[6] |

| A549 | Lung | 118 (mean value for a panel)[6] |

| WiDr | Colon | 118 (mean value for a panel)[6] |

Table 2: In Vitro Cytotoxicity of HMN-176 against Drug-Resistant Cell Lines

| Cell Line | Resistance Profile | IC50 (nM) |

|---|---|---|

| P388/CDDP | Cisplatin-Resistant | 143 - 265[6] |

| P388/VCR | Vincristine-Resistant | 143 - 265[6] |

| K2/CDDP | Cisplatin-Resistant | 143 - 265[6] |

| K2/VP-16 | Etoposide-Resistant | 143 - 265[6] |

| K2/ARS | Doxorubicin-Resistant | 2000[6] |

Table 3: Phase I Clinical Trial Data for this compound

| Parameter | Value |

|---|---|

| Dosing Schedule | 21-day continuous dosing every 28 days[7] |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/day[5][7] |

| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, hyperglycemia (at 9.9 mg/m²/day)[7] |

| Clinical Response | 7 of 29 patients had stable disease[5][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of this compound and HMN-176.

4.1. Cell Proliferation Assay (MTT Assay)

This assay is used to measure the inhibitory effect of a compound on cancer cell growth.

-

Cell Seeding: Cancer cells are seeded into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells per well.[6]

-

Compound Addition: The following day, various dilutions of this compound or HMN-176 (typically dissolved in DMSO) are added to the wells. A vehicle control (DMSO alone) is also included.[6]

-

Incubation: The plate is incubated for 72 hours to allow for cell growth and for the compound to exert its effect.[6]

-

Measurement: The inhibition of cell growth is measured using an MTT assay. The absorbance is read, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[6]

4.2. Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Cells are treated with this compound or HMN-176 at specified concentrations (e.g., 3.3 µM this compound) for a designated period.[9]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified. Studies have shown that this compound treatment leads to a significant accumulation of cells in the G2/M phase.[9]

4.3. Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels.

-

Cell Lysis: Cells treated with this compound or a control are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PLK1, phospho-PLK1 (Thr210), CDK1).[3] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the relative protein levels.[3]

A typical workflow for evaluating a PLK1 inhibitor like this compound is illustrated below.

Conclusion

This compound is a promising oral prodrug that, through its active metabolite HMN-176, effectively targets PLK1. Its unique mechanism of altering the spatial orientation of PLK1 leads to G2/M cell cycle arrest and apoptosis in a broad range of cancer cells, including those resistant to conventional chemotherapies.[4][6] Phase I clinical trials have established a maximum tolerated dose and demonstrated disease stabilization in some patients with advanced solid tumors.[7] Further research focusing on patient populations with high PLK1 expression, such as in prostate and pancreatic cancers, is warranted to fully elucidate the therapeutic potential of this compound.[5][7]

References

- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]

HMN-214: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-214 is an orally bioavailable stilbene derivative that functions as a prodrug, rapidly converting to its active metabolite, HMN-176.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its core mechanism of action as a Polo-like kinase 1 (PLK1) inhibitor. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: PLK1 Inhibition

The primary molecular target of this compound's active metabolite, HMN-176, is Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[2][3] Unlike ATP-competitive inhibitors, HMN-176 is believed to interfere with the subcellular spatial orientation of PLK1, disrupting its normal function during cell division.[1][2] This interference leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis in cancer cells.

Downstream Signaling Pathways

Inhibition of PLK1 by this compound triggers a series of downstream events that collectively contribute to its anti-tumor activity. The key affected pathways include the cell cycle regulatory network and the apoptosis induction cascade.

Cell Cycle Regulation

This compound-mediated inhibition of PLK1 leads to a significant disruption of the cell cycle, primarily causing an arrest at the G2/M phase.[1][4] This is a direct consequence of interfering with PLK1's roles in mitotic entry, spindle formation, and cytokinesis. The downstream effects on key cell cycle regulators are summarized below:

-

Inhibition of Mitotic Kinases and Cyclins: Treatment with this compound results in the downregulation of critical cell cycle proteins. This includes the reduced expression of PLK1 itself, Cyclin B1 (CCNB1), and Cyclin-Dependent Kinase 1 (CDK1).[4]

-

Modulation of Cell Cycle Checkpoint Kinases: this compound has been shown to inhibit the mRNA expression of key checkpoint kinases such as WEE1, CHEK1 (CHK1), and CHEK2 (CHK2), further contributing to the disruption of cell cycle progression.[4]

-

Impact on Proto-Oncogenes: The expression of proto-oncogenes like MYC and MDM2 is also significantly inhibited by this compound in a dose-dependent manner.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

HMN-214: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HMN-214 is an orally bioavailable prodrug of the active stilbene derivative HMN-176.[1][2][3] Developed as a potent anti-tumor agent, its mechanism of action is primarily centered on the disruption of cell cycle progression, leading to potent anti-proliferative and apoptotic effects in a wide range of cancer cell lines.[1][2][4] This document provides a comprehensive technical overview of this compound's effects on the cell cycle, detailing its molecular targets, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved. The core effect of this compound is the induction of a robust G2/M phase cell cycle arrest, mediated through its interaction with Polo-like kinase 1 (PLK1) and subsequent downstream signaling cascades.[2][4][5]

Introduction

This compound, chemically known as {(E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl] amino) stilbazole]}1-oxide}, is rapidly converted in vivo to its active metabolite, HMN-176.[1][2] While in vitro data for this compound is limited, HMN-176 has demonstrated broad-spectrum anti-tumor activity.[1] The primary molecular target identified for HMN-176 is Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis, including G2/M transition, spindle assembly, and cytokinesis.[2][3][4] this compound indirectly inhibits PLK1 by altering its spatial distribution within the cell, which disrupts mitotic events and triggers cell cycle arrest.[2] Additionally, HMN-176 has been shown to inhibit the transcription factor NF-Y, which contributes to its ability to overcome multidrug resistance by suppressing the expression of the MDR1 gene.[6]

Core Mechanism: Induction of G2/M Arrest

The hallmark of this compound activity is its ability to obstruct the cell cycle at the G2/M phase.[2][5] This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis. Treatment of various cancer cell lines, including neuroblastoma, HeLa, and others, with this compound or its active metabolite HMN-176 results in a significant accumulation of cells in the G2/M phase.[1][2][5] For instance, in neuroblastoma cell lines, a 5 µM treatment with this compound increased the G2/M population by as much as 6.0 to 10.5-fold compared to controls.[5]

This G2/M arrest is a direct consequence of interfering with the PLK1 signaling pathway. The key molecular events include:

-

Inhibition of PLK1 Phosphorylation: this compound significantly inhibits the phosphorylation and activation of PLK1.[2][4]

-

Downregulation of Mitotic Kinases: The compound causes a dose-dependent decrease in the mRNA and protein expression of critical G2/M regulators, including Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, Cyclin B1.[2][4]

-

Modulation of Checkpoint Kinases: this compound also reduces the expression of other cell cycle regulators like WEE1, CHEK1, and CHEK2.[2][4]

The coordinated downregulation of these key proteins effectively dismantles the machinery required for mitotic entry, forcing the cell into a prolonged G2/M arrest.

Quantitative Data Summary

The anti-proliferative effects of this compound's active form, HMN-176, have been quantified across numerous cancer cell lines.

Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound)

| Cell Line Type | Cell Line Name | IC50 Value (nM) | Reference |

| Various Human Cancers | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | Mean: 118 nM | [1] |

| Drug-Resistant Lines | P388/CDDP, P388/VCR, K2/CDDP, K2/VP-16 | 143 - 265 nM | [1] |

| Doxorubicin-Resistant | K2/ARS | ~2000 nM (2 µM) | [1] |

Table 2: Effect of this compound on Neuroblastoma Cell Cycle Distribution

| Cell Line | Treatment (5 µM this compound) | % Cells in G2/M Phase (Fold Increase vs. Control) | % Cells in S Phase (Fold Decrease vs. Control) | Reference |

| SH-SY5Y | 5 µM this compound | ~10.5-fold increase | ~3.7-fold decrease | [5] |

| NGP | 5 µM this compound | ~6.0-fold increase | ~1.5-fold decrease | [5] |

Signaling Pathways and Logical Workflows

Signaling Pathway of this compound-Induced G2/M Arrest

The following diagram illustrates the molecular cascade initiated by this compound, leading to cell cycle arrest. This compound acts on PLK1, which in turn affects the CDK1/Cyclin B1 complex, the master regulator of mitotic entry.

Caption: this compound's active form inhibits PLK1 and CDK1/Cyclin B1, blocking mitotic entry.

Experimental Workflow for Cell Cycle Analysis

Analyzing the effects of this compound on cell cycle distribution is a cornerstone of its characterization. The following diagram outlines a typical workflow for this analysis using flow cytometry.

Caption: Standard workflow for assessing this compound's impact on cell cycle phases.

Key Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to determine the IC50 values presented in Table 1.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, PC-3, A549) in 96-well microplates at a density of 3,000 to 10,000 cells per well and allow them to adhere overnight.[1]

-

Drug Treatment: Prepare serial dilutions of HMN-176 (or this compound) in the appropriate cell culture medium. Add the dilutions to the wells and include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization & Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to generate the cell cycle distribution data shown in Table 2.

-

Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y, NGP) in 6-well plates. Once they reach ~60-70% confluency, treat them with various concentrations of this compound (e.g., 0-5 µM) or a vehicle control for 24-48 hours.

-

Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect the cells by centrifugation at ~300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to measure changes in the protein levels of cell cycle regulators like PLK1, CDK1, and Cyclin B1.

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-pPLK1, anti-CDK1, anti-Cyclin B1) overnight at 4°C.

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Perform densitometry analysis to quantify the relative changes in protein expression between treated and control samples.[2]

Conclusion

This compound is a potent anti-cancer agent that exerts its primary effect by disrupting cell cycle progression. Through its active metabolite HMN-176, it interferes with the function of the master mitotic regulator PLK1. This leads to the inhibition of the CDK1/Cyclin B1 complex and a cascade of downstream effects, culminating in a robust G2/M phase arrest and subsequent apoptosis. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers investigating this compound and other PLK1-pathway inhibitors as a therapeutic strategy for various malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HMN-176, an active metabolite of the synthetic antitumor agent this compound, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

HMN-214: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HMN-214, a novel stilbene derivative with potent anti-tumor activity. It covers the discovery and development of this compound, its mechanism of action targeting the Polo-like Kinase 1 (PLK1) signaling pathway, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound, chemically known as ({E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl] amino) stilbazole]}1-oxide), was developed by Nippon Shinyaku Co. Ltd.[1] It is an oral prodrug of the active metabolite HMN-176 ((E)-4-{[2-N-[4-methoxybenzenesulfonyl] amino]-stilbazole}1-oxide)[1]. The rationale behind the development of this compound was to improve the oral bioavailability of HMN-176[2]. This compound is rapidly converted to HMN-176 in the body[2].

Early clinical development of this compound has demonstrated its potent anti-tumor activity against a range of cancer models, including lung, pancreatic, gastric, prostate, and breast cancers[1]. A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors[3]. The MTD was established at 8 mg/m²/day on a 21-day on, 7-day off schedule[3].

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure as a stilbene derivative suggests that its synthesis would likely involve standard olefination reactions, such as the Wittig or Heck reaction, which are common methods for creating the carbon-carbon double bond characteristic of stilbenes.

Mechanism of Action

This compound, through its active metabolite HMN-176, exerts its anti-tumor effects by indirectly inhibiting Polo-like Kinase 1 (PLK1)[1]. PLK1 is a critical serine/threonine kinase that plays a key role in the regulation of the cell cycle, particularly during mitosis[4]. This compound alters the spatial distribution of PLK1, which leads to cell cycle arrest at the G2/M phase, disruption of spindle pole formation, and ultimately, DNA fragmentation and apoptosis[1].

The inhibition of the PLK1 signaling cascade by this compound affects several downstream targets. Studies have shown that this compound significantly inhibits the mRNA expression of key cell cycle-related genes, including PLK1, CCNB1 (Cyclin-B1), CDK1, MYC, MDM2, WEE1, CDK2, CHEK1 (CHK1), and CHEK2 (CHK2)[1]. Furthermore, it has been demonstrated that this compound inhibits the phosphorylation of PLK1 at its catalytic site (Thr210) and reduces the protein levels of CDK1[1].

Signaling Pathway Diagram

Caption: this compound inhibits the PLK1 signaling pathway.

Quantitative Data

In Vitro Cytotoxicity of HMN-176 (Active Metabolite)

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | Mean: 118 |

| PC-3 | Prostate Cancer | Mean: 118 |

| DU-145 | Prostate Cancer | Mean: 118 |

| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 |

| U937 | Lymphoma | Mean: 118 |

| MCF-7 | Breast Cancer | Mean: 118 |

| A549 | Lung Cancer | Mean: 118 |

| WiDr | Colon Cancer | Mean: 118 |

| P388/CDDP | Drug-Resistant Leukemia | 143-265 |

| P388/VCR | Drug-Resistant Leukemia | 143-265 |

| K2/CDDP | Drug-Resistant | 143-265 |

| K2/VP-16 | Drug-Resistant | 143-265 |

| Data from Selleck Chemicals.[2] |

In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) |

| SH-SY5Y | Non-amplified | ~2.5 |

| SK-N-AS | Non-amplified | ~3.0 |

| CHLA-255 | Non-amplified | ~2.0 |

| NGP | Amplified | ~1.5 |

| LAN-5 | Amplified | ~2.0 |

| CHLA-255-MYCN | Amplified | ~1.8 |

| Data from MDPI.[4] |

Pharmacokinetic Parameters of HMN-176 after Oral Administration of this compound (Phase I Trial)

| Dose (mg/m²) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |

| 3 | 25.8 ± 11.1 | 240 ± 110 |

| 6 | 32.2 ± 13.9 | 360 ± 190 |

| 8 | 45.9 ± 20.3 | 550 ± 290 |

| 9.9 | 42.1 ± 14.7 | 530 ± 220 |

| Data from Clinical Cancer Research.[2] |

Experimental Protocols

Cell Proliferation Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight[2].

-

Drug Treatment: The following day, treat the cells with various concentrations of this compound (or HMN-176) dissolved in DMSO[2]. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂[2].

-

MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours[2].

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins in cell lysates after treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[1].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., pPLK1, CDK1, PLK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagrams

In Vitro Drug Efficacy Workflow

Caption: Workflow for in vitro evaluation of this compound.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western Blot analysis.

References

- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

HMN-214: A Technical Guide to its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying HMN-214-induced G2/M cell cycle arrest. This compound, a prodrug of the active metabolite HMN-176, has emerged as a potent anti-cancer agent primarily through its targeted inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This document details the signaling pathways, experimental protocols for its characterization, and quantitative data demonstrating its efficacy.

Core Mechanism of Action: PLK1 Inhibition

This compound is orally bioavailable and is rapidly converted to its active form, HMN-176. The primary mechanism of action of HMN-176 is the disruption of the subcellular localization and function of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine. By inhibiting PLK1, this compound effectively halts the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis and ultimately leading to apoptotic cell death.[3][4]

Quantitative Data on this compound and HMN-176 Activity

The following tables summarize the quantitative data on the efficacy of this compound and its active metabolite, HMN-176, in various cancer cell lines.

Table 1: IC50 Values of HMN-176 in Human Cancer Cell Lines [2]

| Cell Line | Cancer Type | Mean IC50 (nM) |

| HeLa | Cervical Cancer | 118 |

| PC-3 | Prostate Cancer | 118 |

| DU-145 | Prostate Cancer | 118 |

| MIAPaCa-2 | Pancreatic Cancer | 118 |

| U937 | Lymphoma | 118 |

| MCF-7 | Breast Cancer | 118 |

| A549 | Lung Cancer | 118 |

| WiDr | Colon Cancer | 118 |

Table 2: IC50 Values of HMN-176 in Drug-Resistant Cell Lines [2]

| Cell Line | Resistance | IC50 (nM) |

| P388/CDDP | Cisplatin-resistant | 143 |

| P388/VCR | Vincristine-resistant | 265 |

| K2/CDDP | Cisplatin-resistant | Not specified |

| K2/VP-16 | Etoposide-resistant | Not specified |

Table 3: this compound Induced G2/M Arrest in Neuroblastoma Cell Lines [1]

| Cell Line | This compound Concentration (µM) | Fold Increase in G2/M Population |

| SH-SY5Y | 5 | 10.5 |

| NGP | 5 | 6.0 |

Table 4: IC50 Values of this compound in Neuroblastoma Cell Lines [1]

| Cell Line | MYCN Status | IC50 (µM) |

| SH-SY5Y | Non-amplified | ~2.5 |

| SK-N-AS | Non-amplified | ~3.0 |

| CHLA-255 | Non-amplified | ~2.0 |

| NGP | Amplified | ~1.5 |

| LAN-5 | Amplified | ~2.0 |

| CHLA-255-MYCN | Amplified | ~1.8 |

Signaling Pathways of this compound-Induced G2/M Arrest

This compound, through its active metabolite HMN-176, instigates G2/M cell cycle arrest by modulating a complex signaling network centered around PLK1.

Primary Pathway: PLK1 Inhibition

The inhibition of PLK1 by HMN-176 is the central event that triggers G2/M arrest. This leads to the downstream inhibition of key mitotic proteins.

Caption: this compound's primary mechanism of G2/M arrest via PLK1 inhibition.

Secondary Mechanisms

In addition to direct PLK1 inhibition, this compound has been observed to affect other cellular processes that contribute to its anti-cancer activity.

-

Tubulin Polymerization: At higher concentrations, this compound can inhibit tubulin polymerization, a mechanism shared by other microtubule-targeting anti-cancer drugs.[5]

-

p53 and MDM2 Regulation: this compound treatment has been shown to cause a dose-dependent reduction in MDM2 mRNA levels. MDM2 is a negative regulator of the tumor suppressor p53.[1]

Caption: Secondary mechanisms of this compound contributing to G2/M arrest and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the propidium iodide.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins involved in the G2/M transition.

-

Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PLK1, anti-p-PLK1 (Thr210), anti-CDK1, anti-Cyclin B1, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control like GAPDH.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of genes involved in cell cycle regulation.

-

RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using a SYBR Green-based master mix and primers for target genes (e.g., PLK1, WEE1, CDK1, CCNB1, CHK1, CHK2, MDM2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the role of a compound like this compound in G2/M cell cycle arrest.

Caption: A typical experimental workflow for characterizing this compound.

References

- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of HMN-214

Introduction

HMN-214 is a synthetic, orally bioavailable stilbene derivative developed as a prodrug for the active compound HMN-176.[1][2][3] It was designed to improve the poor oral absorption of HMN-176, a potent anti-cancer agent.[4] The primary mechanism of action of its active metabolite involves the interference with the function of Polo-like kinase 1 (PLK1), a critical regulator of cell division.[1][2][3][5][6] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental findings related to this compound and its active metabolite, HMN-176, for researchers and drug development professionals. Although it showed promise in preclinical and early clinical studies, its development has since been discontinued.[7]

Mechanism of Action

The anticancer effects of this compound are mediated by its active metabolite, HMN-176. The core mechanism revolves around the disruption of mitotic processes through the modulation of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of the M phase of the cell cycle.

1. Interference with PLK1 Localization and Function

Unlike direct ATP-competitive inhibitors, HMN-176 interferes with the proper subcellular spatial location of PLK1.[1][2][8] This mislocalization prevents PLK1 from phosphorylating its various substrates at critical cellular structures, such as centrosomes and the mitotic spindle. This disruption leads to several downstream consequences:

-

Inhibition of Centrosome-Mediated Microtubule Assembly: HMN-176 has been shown to inhibit the formation of aster microtubules from human centrosomes.[9][10]

-

Cell Cycle Arrest: The disruption of PLK1 function leads to a robust cell cycle arrest at the G2/M phase, preventing cells from proceeding through mitosis.[3][5][6][9][10]

-

Induction of Apoptosis: Following prolonged mitotic arrest, cancer cells undergo apoptosis.[3][5] Studies in neuroblastoma cells confirmed a dose-dependent induction of apoptosis upon this compound treatment.[3][6]

2. Overcoming Multidrug Resistance

A significant property of HMN-176 is its ability to counteract multidrug resistance (MDR). It down-regulates the expression of the multidrug resistance gene (MDR1), which encodes the P-glycoprotein drug efflux pump.[9][10] This is achieved by inhibiting the binding of the nuclear transcription factor Y (NF-Y) to the MDR1 gene promoter, thereby suppressing its transcription.[9][10][11]

3. Inhibition of Cell Cycle Signaling Cascade

In neuroblastoma cells, this compound treatment was found to significantly inhibit the mRNA expression of a wide array of genes involved in the PLK1 pathway and cell cycle regulation. These include PLK1, CCNB1 (Cyclin-B1), CDK1, WEE1, CDK2, CHEK1, and CHEK2.[5][6] Furthermore, it inhibits the activating phosphorylation of PLK1 at threonine 210.[3]

Pharmacological Properties

In Vitro Activity

The in vitro activity of this compound is attributed to its rapid conversion to HMN-176.[9] HMN-176 has demonstrated potent and broad-spectrum cytotoxic activity against a wide range of human tumor cell lines.[4][9]

| Cell Line Category | Representative Cell Lines | Mean IC₅₀ (HMN-176) | Reference(s) |

| Drug-Sensitive | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | 118 nM | [8][9][10][11] |

| Drug-Resistant | P388/CDDP, P388/VCR, K2/CDDP, K2/VP-16 | 143 - 265 nM | [9][10] |

| Doxorubicin-Resistant | K2/ARS | 2 µM | [9] |

| Neuroblastoma | SH-SY5Y, SK-N-AS, NGP, LAN-5, etc. | Varies (Dose-dependent inhibition) | [3] |

Table 1: In Vitro Cytotoxicity of HMN-176 against Various Cancer Cell Lines.

In Vivo Activity

In preclinical animal models, orally administered this compound showed significant antitumor activity across various human tumor xenografts. Its efficacy was reported to be equal or superior to several clinically used agents without causing severe neurotoxicity.[4][8]

| Tumor Model | Dosing (this compound) | Key Outcome | Reference(s) |

| Prostate (PC-3), Lung (A549), Colon (WiDr) Xenografts | 10 - 20 mg/kg (p.o.) | Inhibition of tumor growth | [9][10] |

| Multidrug-Resistant (KB-A.1) Xenografts | 10 - 20 mg/kg (p.o.) | Significant decrease in MDR1 mRNA expression | [9][10][11] |

Table 2: Summary of In Vivo Antitumor Activity of this compound.

Clinical Pharmacokinetics and Metabolism

This compound was advanced into a Phase I clinical trial involving patients with advanced solid tumors to determine its safety, pharmacokinetics (PK), and maximum tolerated dose (MTD).[1][2]

| Parameter | Finding | Reference(s) |

| Administration | Oral, daily for 21 days on a 28-day cycle | [1][2] |

| Metabolism | Rapidly converted to the active metabolite, HMN-176 | [9] |

| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax. No accumulation of HMN-176 with repeated dosing. | [1][8] |

| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | [1][12] |

| Dose-Limiting Toxicities (DLTs) | At 9.9 mg/m²/day: Severe myalgia/bone pain syndrome, hyperglycemia. At 8 mg/m²/day: Grade 3 bone pain. | [1] |

| Clinical Response | 7 of 29 patients achieved stable disease. | [1] |

Table 3: Summary of Phase I Clinical Trial and Pharmacokinetic Data for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The determination of IC₅₀ values for HMN-176 was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 3,000 to 10,000 cells per well.

-

Compound Addition: After allowing cells to adhere (typically overnight), serial dilutions of HMN-176 (or this compound) are added to the wells.

-

Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined from dose-response curves.[9][10]

In Vivo Human Tumor Xenograft Study

The antitumor efficacy of this compound was evaluated in nude mice bearing subcutaneously implanted human tumors.[11]

Methodology:

-

Tumor Implantation: Tumor fragments (approx. 8 mm³) are transplanted subcutaneously into the axillary region of nude mice.[11]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Group Assignment: Mice are randomized into treatment and control groups.

-

Drug Administration: this compound is prepared as a suspension (e.g., in 0.5% methylcellulose) and administered orally (p.o.) according to the specified dose and schedule. The control group receives the vehicle.[11]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound is an oral prodrug of HMN-176, a stilbene derivative with a unique mechanism of action targeting the subcellular localization of PLK1. Its active metabolite, HMN-176, demonstrates potent in vitro cytotoxicity against a broad range of cancer cells, including multidrug-resistant lines, and this compound shows significant antitumor activity in vivo. The primary mechanism involves the induction of G2/M cell cycle arrest and apoptosis. A Phase I clinical trial established a manageable safety profile and a recommended Phase II dose of 8 mg/m²/day. Despite these promising preclinical and early clinical findings, the development of this compound has been discontinued. The data summarized herein provide a valuable technical resource on the pharmacological profile of this PLK1-interfering agent.

References

- 1. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. In vivo antitumor activity of a novel sulfonamide, this compound, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | PLK | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Impact of HMN-214 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular agent HMN-214 and its significant impact on microtubule dynamics. This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2] While initially investigated for its interaction with Polo-like kinase 1 (PLK1), a key regulator of mitosis, emerging evidence reveals a direct role in disrupting microtubule polymerization.[3][4] This dual mechanism of action positions this compound and its active form, HMN-176, as compelling molecules in the landscape of anticancer therapeutics.

This document details the quantitative effects of this compound/HMN-176 on cancer cells, provides in-depth experimental protocols for studying these effects, and visualizes the associated molecular pathways and experimental workflows.

Data Presentation: Quantitative Impact of HMN-176

The following tables summarize the quantitative data regarding the cytotoxic and cell cycle effects of HMN-176, the active metabolite of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of HMN-176 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Mean IC50 (nM) |

| HeLa | Cervical Cancer | 118 (mean for a panel)[1] |

| PC-3 | Prostate Cancer | 118 (mean for a panel)[1] |

| DU-145 | Prostate Cancer | 118 (mean for a panel)[1] |

| MIAPaCa-2 | Pancreatic Cancer | 118 (mean for a panel)[1] |

| U937 | Lymphoma | 118 (mean for a panel)[1] |

| MCF-7 | Breast Cancer | 118 (mean for a panel)[1] |

| A549 | Lung Cancer | 118 (mean for a panel)[1] |

| WiDr | Colon Cancer | 118 (mean for a panel)[1] |

| K2/ARS (Doxorubicin-resistant) | Not Specified | 2000[1] |

Table 2: Effect of this compound on Cell Cycle Progression in Neuroblastoma (NB) Cell Lines

| Cell Line | This compound Concentration (µM) | Fold Increase in G2/M Phase Population (vs. Control) | Fold Decrease in S Phase Population (vs. Control) |

| SH-SY5Y | 5 | ~10.5[5] | ~3.7[5] |

| NGP | 5 | ~6.0[5] | ~1.5[5] |

Core Signaling and Action Pathway

The primary mechanism of this compound involves its conversion to HMN-176, which then exerts its anticancer effects through at least two distinct but complementary pathways: interfering with PLK1's spatial location and directly inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis.

Caption: this compound is converted to HMN-176, which disrupts mitosis via PLK1 and tubulin inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted as necessary for specific experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (absorbance).[6][7]

Workflow Diagram:

Caption: Workflow for assessing compound effects on in vitro tubulin polymerization.

Methodology:

-

Reagents: Porcine or bovine brain tubulin (≥99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 100 mM GTP stock, HMN-176 dissolved in DMSO, Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition).

-

Procedure:

-

Prepare the tubulin polymerization reaction mix on ice, containing tubulin (e.g., 3 mg/mL final concentration), General Tubulin Buffer, and 1 mM GTP.[6]

-

Pre-warm a clear, half-area 96-well plate to 37°C.[7]

-

Add 10 µL of 10x concentrated HMN-176, controls, or vehicle (DMSO diluted in buffer) to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin mix to each well.

-

Immediately place the plate in a plate reader capable of maintaining 37°C and begin kinetic reading of absorbance at 340 nm every 60 seconds for at least 60 minutes.[7]

-

Analyze the resulting curves to determine changes in the lag phase, polymerization rate, and maximum polymer mass.

-

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of microtubule structures within cells following treatment with this compound.

Workflow Diagram:

Caption: Step-by-step workflow for visualizing cellular microtubule networks via immunofluorescence.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (or HMN-176) for 18-24 hours.

-

Fixation & Permeabilization:

-

Staining:

-

Block with 1% BSA in PBS for 45-60 minutes.[8]

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.[9]

-

Wash three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Methodology:

-

Cell Treatment: Seed 1-2 x 10⁶ cells in a 60 mm dish, allow to adhere, and treat with this compound for 24 hours.

-

Harvesting and Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. DNA content is measured by the fluorescence intensity of PI.

-

Analysis: Use cell cycle analysis software to model the resulting histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Logical Relationship of this compound's Actions

The anticancer activity of this compound is a result of a logical cascade of events, beginning with its administration and culminating in the death of cancer cells. This relationship highlights its potential as a targeted therapeutic agent.

Caption: Logical flow from this compound administration to cancer cell apoptosis.

Conclusion

This compound, through its active metabolite HMN-176, presents a potent dual-front attack on cancer cells. Its established role in altering the spatial orientation of the critical mitotic regulator PLK1 is complemented by a direct inhibitory effect on microtubule polymerization.[1][4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to a robust G2/M cell cycle arrest and subsequent apoptosis.[3][5] The comprehensive data and protocols provided in this guide offer a foundational resource for further investigation into this compound's therapeutic potential and its intricate relationship with the dynamics of the microtubule cytoskeleton.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. abscience.com.tw [abscience.com.tw]

- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. biotium.com [biotium.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

The Structural-Activity Relationship of HMN-214: A Technical Overview for Drug Development Professionals

Introduction

HMN-214 is an orally bioavailable stilbene derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a prodrug, rapidly converting in vivo to its active metabolite, HMN-176.[1][2][3] The primary mechanism of action of HMN-176 is the indirect inhibition of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[3][4][5] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and relevant experimental data for researchers and professionals in drug development.

Core Compound Structures

The conversion of this compound to HMN-176 involves the removal of an N-acetyl group, a modification that enhances the oral bioavailability of the active compound. The fundamental structure is a stilbene derivative.

Mechanism of Action: Indirect PLK1 Inhibition

Unlike many kinase inhibitors that directly target the ATP-binding site, HMN-176 exhibits a unique mechanism. It interferes with the subcellular spatial localization of PLK1.[3][5] This disruption of PLK1's normal distribution within the cell leads to a cascade of mitotic failures, including cell cycle arrest at the G2/M phase, destruction of spindle polar bodies, and subsequent DNA fragmentation, ultimately inducing apoptosis.[2][5]

The downstream effects of this PLK1 disruption are significant. In neuroblastoma cells, this compound has been shown to inhibit the phosphorylation and activation of PLK1 and reduce the levels of CDK1.[2] Furthermore, it downregulates the mRNA expression of key cell cycle genes including PLK1, CCNB1 (Cyclin-B1), CDK1, WEE1, CDK2, CHEK1, and CHEK2.[2]

An additional mechanism of action for HMN-176 is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the expression of the multidrug resistance gene 1 (MDR1). This is accomplished by interfering with the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxic activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I pharmacokinetic study of this compound, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for HMN-214 In Vitro Assays in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

HMN-214 is an orally bioavailable prodrug of HMN-176, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[4][5][6] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[7] HMN-176, the active metabolite of this compound, exerts its anti-tumor effects by interfering with PLK1 function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][6][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound is rapidly converted to its active metabolite, HMN-176, in vitro.[1] HMN-176 indirectly inhibits PLK1 by altering its spatial distribution, which disrupts critical mitotic events.[2][3] Inhibition of PLK1 by HMN-176 leads to a cascade of downstream effects, primarily centered around the G2/M checkpoint of the cell cycle. PLK1 is responsible for the activation of the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[5] This is achieved through the phosphorylation and activation of the phosphatase Cdc25C and the inhibition of the inhibitory kinases Wee1 and Myt1.[5] By inhibiting PLK1, HMN-176 prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M phase.[1][6] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.[1][6]

Data Presentation

Table 1: In Vitro Cytotoxicity of HMN-176 (Active Metabolite of this compound) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HeLa | Cervical Cancer | Mean: 118 | [1] |

| PC-3 | Prostate Cancer | Mean: 118 | [1] |

| DU-145 | Prostate Cancer | Mean: 118 | [1] |

| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 | [1] |

| U937 | Leukemia | Mean: 118 | [1] |

| MCF-7 | Breast Cancer | Mean: 118 | [1] |

| A549 | Lung Cancer | Mean: 118 | [1] |

| WiDr | Colon Cancer | Mean: 118 | [1] |

| K2/ARS | Doxorubicin-resistant Ovarian Cancer | 2000 | [1] |

Table 2: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) | Reference(s) |

| SH-SY5Y | Non-amplified | ~2.5 | [1] |

| NGP | Amplified | ~1.8 | [1] |

| LAN-5 | Amplified | ~2.0 | [1] |

| CHLA-255-MYCN | Amplified | ~2.2 | [1] |

Table 3: Effect of this compound on Apoptosis and Cell Cycle in Neuroblastoma Cell Lines

| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Fold Increase vs. Control) | % Cells in G2/M Phase (Fold Increase vs. Control) | Reference(s) |

| SH-SY5Y | 5 | ~3.0 | ~10.5 | [1] |

| NGP | 5 | ~3.5 | ~6.0 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (and/or HMN-176)

-

DMSO (for drug dissolution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][10]

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a stock solution of this compound or HMN-176 in DMSO.[11] Further dilute the stock solution with complete growth medium to achieve the desired final concentrations. It is recommended to perform a serial dilution.

-

Drug Treatment: The next day, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or HMN-176. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a plate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

References

- 1. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Inhibition of Polo-like Kinase 1 by this compound Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inhibition-of-polo-like-kinase-1-by-hmn-214-blocks-cell-cycle-progression-and-inhibits-neuroblastoma-growth - Ask this paper | Bohrium [bohrium.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

HMN-214 Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-214 is an orally bioavailable prodrug of HMN-176, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple stages of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. This makes this compound a compound of significant interest in cancer research and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol. It is essential to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce it.

Table 1: Solubility and Storage of this compound

| Property | Value | Reference(s) |

| Solubility in DMSO | 12 mg/mL (28.27 mM) | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | Insoluble | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette and sterile tips

Procedure:

-

Allow the this compound powder and DMSO to come to room temperature before use.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of this compound (Molecular Weight: 424.47 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.245 mg of this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Preparation of this compound Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.